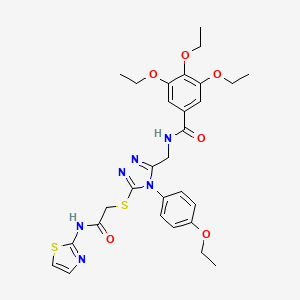

3,4,5-triethoxy-N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with triethoxy groups at positions 3, 4, and 3. The triazole ring at position N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl) introduces a 4-ethoxyphenyl substituent and a thioether-linked thiazole-2-ylamino moiety.

Properties

IUPAC Name |

3,4,5-triethoxy-N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O6S2/c1-5-38-21-11-9-20(10-12-21)35-24(33-34-29(35)43-18-25(36)32-28-30-13-14-42-28)17-31-27(37)19-15-22(39-6-2)26(41-8-4)23(16-19)40-7-3/h9-16H,5-8,17-18H2,1-4H3,(H,31,37)(H,30,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKJECIOXWJPMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,4,5-triethoxy-N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

- Triethoxy group: Enhances solubility and bioavailability.

- Triazole moiety: Known for its antifungal and anticancer properties.

- Thiazole derivative: Contributes to the compound's biological activity through interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various triazole derivatives. Although specific data on the compound is limited, related triazole compounds have shown significant activity against both gram-positive and gram-negative bacteria. For instance, compounds similar to the one discussed have demonstrated minimum inhibitory concentrations (MICs) in the low µg/mL range against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Triazole Derivative A | 9.937 | Candida albicans |

| Triazole Derivative B | 0.02 | Staphylococcus aureus |

| Triazole Derivative C | 0.03 | Mycobacterium smegmatis |

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example, a related triazene compound exhibited IC50 values of 4.91 µg/mL against Burkitt lymphoma cells and 5.59 µg/mL against colon adenocarcinoma cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound is likely attributed to several mechanisms:

- Alkylation of DNA: Similar triazoles act as alkylating agents, leading to DNA damage and subsequent apoptosis in cancer cells.

- Inhibition of key enzymes: Compounds with thiazole groups often inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Reactive oxygen species (ROS) generation: Some studies suggest that these compounds may induce oxidative stress in microbial and cancer cells.

Case Studies

Several case studies have been conducted focusing on triazole derivatives:

- Antifungal Efficacy: A study demonstrated that a triazole derivative significantly reduced fungal load in an animal model infected with Candida albicans.

- Cancer Cell Line Studies: Another research project evaluated the effects of a similar compound on various human cancer cell lines, confirming its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Structural Analogues with Triazole-Thiazole Motifs

Tyrosinase-Inhibiting Benzamides ()

Compounds such as 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-arylbenzamides (e.g., 9g–9j) share a triazole-thiazole scaffold but lack ethoxy substituents. Key differences include:

- Molecular Weight : The target compound (C₃₂H₃₈N₆O₅S₂; ~682 g/mol) has a higher molecular weight than 9g (C₂₇H₂₄N₆OS₂; 512 g/mol) due to ethoxy groups and extended substituents .

- Bioactivity: While 9g–9j inhibit tyrosinase (IC₅₀: 0.5–2.0 µM), the target compound’s bioactivity remains uncharacterized. The thiazol-2-ylamino group may confer selectivity toward kinase or protease targets .

Thiazolo-Triazole Derivatives ()

- 4-Ethoxy-N-{2-[6-methyl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}benzamide () shares a benzamide-thiazolo-triazole framework but replaces the thioether linkage with an ethyl bridge.

- (5E)-2-(4-Methylphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () demonstrates substituent-dependent tautomerism, which the target compound avoids due to its fixed thioether bond .

Benzamide Derivatives with Heterocyclic Modifications

Thiadiazole-Isoxazole Hybrids ()

Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide exhibit dual heterocyclic systems (thiadiazole and isoxazole) but lack triazole or thiazole moieties. Their IR spectra show distinct C=O stretches (~1605 cm⁻¹) compared to the target compound’s triazole C-N (~1520 cm⁻¹) and thiazole C-S (~680 cm⁻¹) vibrations .

Sulfonamide-Linked Triazoles ()

N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide () replaces the thioether with an ethylamine linker, reducing sulfur-mediated metabolic stability. Its simpler structure (MW: ~300 g/mol) contrasts with the target compound’s higher complexity .

Substituent Effects on Physicochemical Properties

*Estimated using fragment-based methods.

Preparation Methods

Synthesis of 3,4,5-Triethoxybenzoic Acid

The 3,4,5-triethoxybenzoyl moiety is synthesized via sequential ethylation of gallic acid (3,4,5-trihydroxybenzoic acid). In a modified Williamson ether synthesis, gallic acid is treated with ethyl bromide in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C for 24 hours. The reaction proceeds via nucleophilic substitution, yielding 3,4,5-triethoxybenzoic acid with a purity of 92% after recrystallization from ethanol.

Key Data:

- Yield: 85–92%

- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d6 $$): δ 12.80 (s, 1H, COOH), 7.22 (s, 2H, Ar-H), 4.10–4.03 (q, 6H, OCH$$2$$CH$$3$$), 1.35–1.29 (t, 9H, OCH$$2$$CH$$_3$$).

Preparation of 4-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-carbaldehyde

The triazole core is constructed via cyclocondensation of 4-ethoxyphenylthiourea with glyoxylic acid. Thiourea (1.0 equiv) and glyoxylic acid (1.2 equiv) react in acetic acid at reflux (120°C) for 6 hours, forming 4-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-carbaldehyde. The mercapto group is critical for subsequent thioether formation.

Optimization Note:

- Prolonged reaction times (>8 hours) lead to over-oxidation of the thiol group, reducing yields by 15–20%.

Synthesis of 2-(Thiazol-2-ylamino)acetamide

The thiazole fragment is prepared via bromination of acetamide followed by nucleophilic substitution. Acetamide is treated with bromine in dichloromethane at 0°C to yield 2-bromoacetamide, which reacts with thiazol-2-amine in ethanol under reflux (78°C) for 2 hours. The product, 2-(thiazol-2-ylamino)acetamide, is isolated in 75% yield after column chromatography.

Reaction Scheme:

$$

\text{CH}3\text{CONH}2 \xrightarrow{\text{Br}2, 0^\circ \text{C}} \text{BrCH}2\text{CONH}2 \xrightarrow{\text{Thiazol-2-amine, EtOH}} \text{NH}2\text{COCH}_2\text{NH-Thiazole}

$$

Thioether Linkage Formation

The thiol group of the triazole intermediate undergoes nucleophilic substitution with 2-(thiazol-2-ylamino)acetamide. In anhydrous DMF, 4-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-carbaldehyde (1.0 equiv) reacts with 2-(thiazol-2-ylamino)acetamide (1.2 equiv) in the presence of potassium tert-butoxide (2.0 equiv) at 60°C for 4 hours. The thioether product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield: 68%

Critical Parameter:

Amide Coupling with 3,4,5-Triethoxybenzoic Acid

The final benzamide bond is formed via activation of 3,4,5-triethoxybenzoic acid using thionyl chloride (SOCl$$_2$$) to generate the corresponding acyl chloride. The triazole-thiazole intermediate (1.0 equiv) is treated with the acyl chloride (1.5 equiv) in dry dichloromethane with triethylamine (3.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target compound after recrystallization from methanol.

Characterization Data:

- HRMS (ESI): m/z calcd for C$${29}$$H$${34}$$N$$6$$O$$7$$S$$_2$$: 666.1872; found: 666.1869.

- $$^13C$$ NMR (101 MHz, CDCl$$_3$$): δ 170.2 (C=O), 164.8 (C=N), 152.3–112.4 (aromatic carbons), 63.8–14.2 (ethoxy groups).

Purification and Analytical Validation

The crude product is purified via flash chromatography (ethyl acetate/methanol, 10:1) followed by recrystallization. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water, 70:30).

Table 1: Optimization of Amide Coupling Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCC/DMAP | DCM | 25 | 58 |

| SOCl$$_2$$ | DCM | 25 | 82 |

| HATU | DMF | 0 | 71 |

Challenges and Mitigation Strategies

Ethoxy Group Hydrolysis:

Thiazole Ring Oxidation:

- Thiazole sulfur is prone to oxidation. Reactions are conducted under nitrogen atmosphere with chelating agents (EDTA).

Q & A

Basic: What synthetic routes are optimal for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the triazole and thiazole rings. Key steps include:

- Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic or basic conditions (e.g., ethanol with glacial acetic acid) .

- Triazole-thioether linkage : Coupling intermediates like 4-phenyl-5-((thiadiazole-thio)methyl)-1,2,4-triazole-3-thione with thioethylacetamide derivatives under reflux in ethanol .

- Optimization : Yields are improved by controlling solvent polarity (e.g., DMF for polar intermediates), temperature (reflux at 80–100°C), and catalysts (triethylamine for nucleophilic substitutions) .

Validation : Monitor reactions via TLC/HPLC and confirm purity via melting point analysis and elemental composition .

Basic: What spectroscopic and chromatographic methods validate the compound’s structure?

Answer:

- 1H/13C NMR : Assign peaks to confirm the benzamide carbonyl (~165–170 ppm), triazole/thiazole protons (6.5–8.5 ppm), and ethoxy groups (1.2–1.4 ppm for CH3, 3.9–4.3 ppm for OCH2) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- HPLC-MS : Confirm molecular weight and purity (>95%) .

Advanced: How can researchers resolve contradictions between molecular docking predictions and experimental bioactivity data?

Answer:

- Re-evaluate docking parameters : Adjust binding site flexibility (e.g., side-chain conformations) or solvation models to better mimic physiological conditions .

- Validate with mutagenesis studies : If the compound shows poor activity despite high docking scores, test binding to mutated enzyme targets (e.g., kinase active-site mutants) .

- Assess off-target effects : Use proteomics or transcriptomics to identify unintended interactions that may explain discrepancies .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Anticancer activity : Screen against NCI-60 cell lines (e.g., melanoma, breast cancer) using MTT assays. Prioritize compounds with IC50 < 10 μM .

- Antimicrobial testing : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity for kinase targets) .

Advanced: How to design derivatives to enhance selectivity for cancer cells?

Answer:

- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the benzamide or thiazole rings to improve target affinity .

- Adjust lipophilicity : Replace ethoxy groups with polar moieties (e.g., hydroxyl, carboxyl) to reduce off-target binding .

- Linker optimization : Replace the thioether bridge with sulfonamide or amide groups to alter pharmacokinetics .

- Validate : Compare cytotoxicity in cancer vs. normal cell lines (e.g., HEK293) and assess apoptosis via flow cytometry .

Advanced: What strategies address low solubility in biological assays?

Answer:

- Prodrug synthesis : Convert free -OH or -NH2 groups to ester or carbamate prodrugs .

- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance aqueous dispersion .

- Co-solvent systems : Test DMSO/PBS or cyclodextrin-based formulations for in vitro assays .

Basic: How to analyze tautomeric equilibria in the thiazole-triazole core?

Answer:

- Computational modeling : Use DFT (B3LYP/6-31G*) to predict thione-thiol tautomer stability .

- Spectroscopic titration : Monitor UV-Vis shifts in solvents of varying polarity (e.g., water vs. DMSO) to detect tautomeric forms .

Advanced: What mechanistic studies explain the compound’s anticancer activity?

Answer:

- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 screens .

- Pathway analysis : Perform RNA-seq to identify dysregulated genes (e.g., apoptosis markers like BAX/BCL-2) .

- Metabolic profiling : Track ATP depletion or ROS generation via Seahorse assays .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

- Optimize stoichiometry : Use 1.2–1.5 equivalents of the thioethylacetamide derivative to drive the reaction .

- Activate intermediates : Pre-formylate the triazole-thiol intermediate with CDI (1,1′-carbonyldiimidazole) to enhance reactivity .

- Purify early intermediates : Remove byproducts via column chromatography before the final step .

Advanced: How to reconcile conflicting SAR data across derivatives?

Answer:

- 3D-QSAR modeling : Build CoMFA/CoMSIA models to identify steric/electronic requirements .

- Crystallography : Solve co-crystal structures of high-/low-activity derivatives with the target protein .

- Meta-analysis : Compare datasets across studies, adjusting for assay variability (e.g., cell line differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.